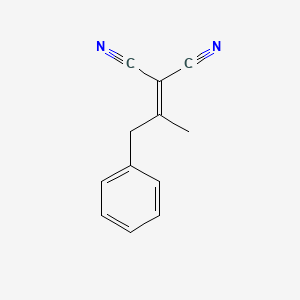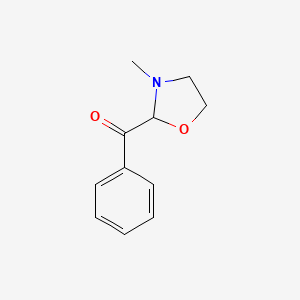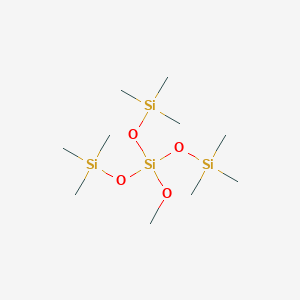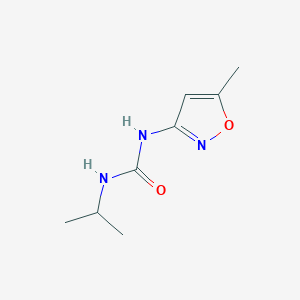![molecular formula C16H10N2O3 B14643565 Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate CAS No. 55854-61-0](/img/structure/B14643565.png)
Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate is a heterocyclic compound that belongs to the class of fused 1,5-naphthyridines. These compounds are known for their versatile applications in synthetic organic chemistry and medicinal chemistry due to their wide range of biological activities .
Méthodes De Préparation
The synthesis of methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate can be achieved through various synthetic routes. One common method involves the Friedländer reaction, which uses 3-aminopyridine or 3-aminoquinoline derivatives and carbonyl compounds . Another method is the Skraup synthesis, which also utilizes similar starting materials . These reactions typically require specific conditions such as the presence of a base (e.g., potassium tert-butoxide) and a solvent (e.g., tert-butanol) followed by dehydrogenation using palladium on carbon (Pd/C) in diphenyl ether .
Analyse Des Réactions Chimiques
Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored for its potential use in drug development due to its biological activity . Additionally, it has applications in the industry as a ligand for metal complex formation .
Mécanisme D'action
The mechanism of action of methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate can be compared with other similar compounds such as 2-methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one and methyl 7-oxo-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-carboxylate . These compounds share a similar fused ring structure but differ in their functional groups and specific biological activities.
Propriétés
Numéro CAS |
55854-61-0 |
|---|---|
Formule moléculaire |
C16H10N2O3 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
methyl 2-oxo-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaene-3-carboxylate |
InChI |
InChI=1S/C16H10N2O3/c1-21-16(20)11-8-12-14-10(6-7-17-12)9-4-2-3-5-13(9)18(14)15(11)19/h2-8H,1H3 |
Clé InChI |
WNAJYDOQFSRSHC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=NC=CC3=C2N(C1=O)C4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)


![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)










